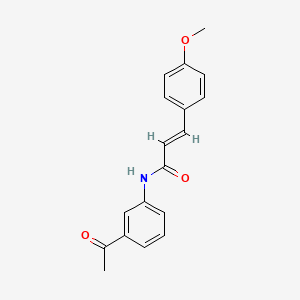

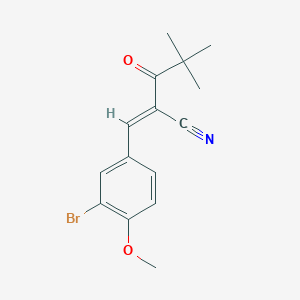

![molecular formula C13H17FN2O2 B5794247 N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide, also known as Fentanyl, is a potent synthetic opioid analgesic drug. It was first synthesized in the 1960s by Janssen Pharmaceutica and has since been widely used for pain management, anesthesia, and sedation. Fentanyl is estimated to be 50-100 times more potent than morphine and is classified as a Schedule II controlled substance due to its high potential for abuse and addiction.

Wirkmechanismus

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide works by binding to the mu-opioid receptors in the central nervous system, thereby reducing the transmission of pain signals and producing analgesia. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, prolonged use of N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide can lead to tolerance, dependence, and addiction.

Biochemical and Physiological Effects

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide produces a range of biochemical and physiological effects, including respiratory depression, sedation, nausea, vomiting, constipation, and urinary retention. It can also cause hypotension, bradycardia, and cardiac arrest in high doses. N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide can cross the blood-brain barrier quickly, leading to rapid onset of action and potent analgesia.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide has several advantages for laboratory experiments, including its high potency, rapid onset of action, and ability to produce consistent and predictable effects. However, its potential for abuse and addiction makes it challenging to use in animal studies, and its side effects can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide, including the development of new formulations with improved safety profiles, the investigation of its potential use in treating mental health disorders, and the exploration of alternative pain management strategies that minimize the use of opioids. Additionally, more research is needed to better understand the mechanisms underlying tolerance, dependence, and addiction to N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide and other opioids.

Synthesemethoden

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide involves multiple steps, starting with the reaction of 4-fluorobenzyl chloride with ethylene oxide to form N-(2-hydroxyethyl)-4-fluorobenzylamine. This intermediate is then reacted with morpholine and phosgene to form N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide. The final product is purified using various techniques, including chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide has been extensively studied for its analgesic properties and has been used in various clinical settings, including surgery, chronic pain management, and palliative care. It has also been investigated for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-12-3-1-11(2-4-12)5-6-15-13(17)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOCWCXCMCCWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

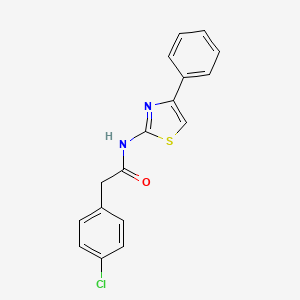

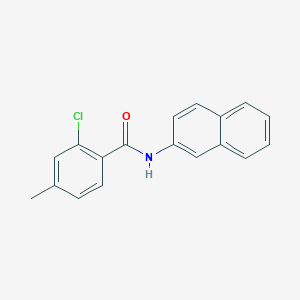

![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)

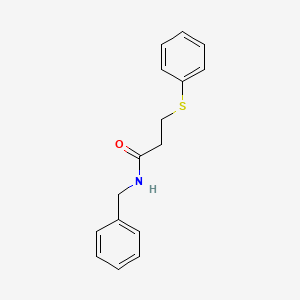

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

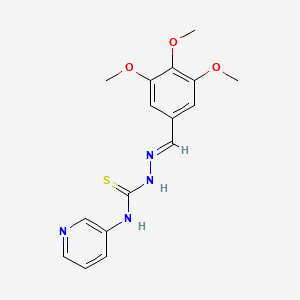

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)

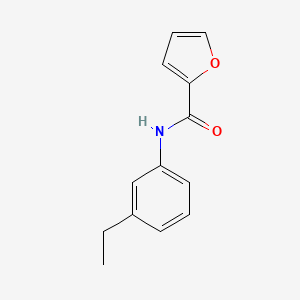

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

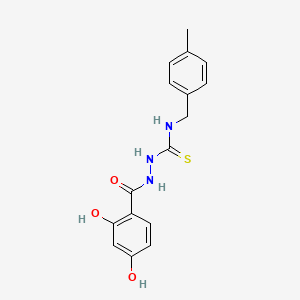

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)